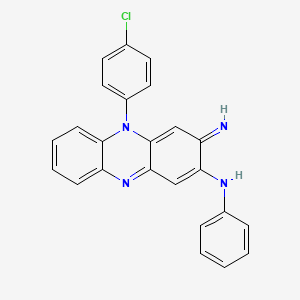
2-(3-Hydroxy-3-piperidyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-3-piperidyl)acetonitrile is an organic compound with the molecular formula C7H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-piperidyl)acetonitrile typically involves the reaction of piperidine derivatives with cyanide sources. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanide ion to form the acetonitrile group. The reaction conditions often include the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-3-piperidyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxy-3-piperidyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-3-piperidyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure similar to 2-(3-Hydroxy-3-piperidyl)acetonitrile but lacks the hydroxyl and nitrile groups.
3-Hydroxy-3-piperidyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Acetonitrile derivatives: Compounds with the acetonitrile group but different ring structures.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(3-hydroxypiperidin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2 |
Clé InChI |
CQPLORDZLOTZIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)


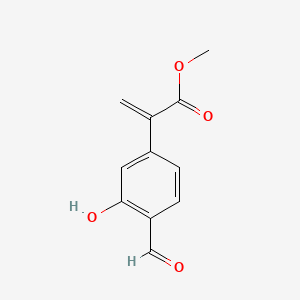

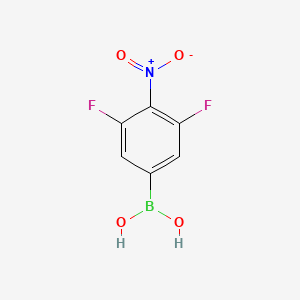
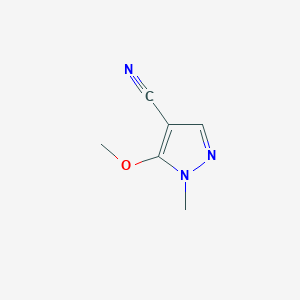



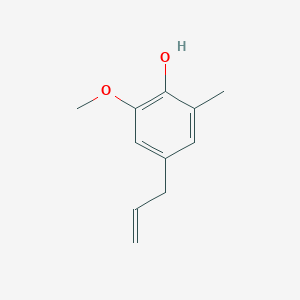
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)

